1-Azatricyclo[3.3.0.02,8]octan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122690-33-9 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-azatricyclo[3.3.0.02,8]octan-3-one |
InChI |
InChI=1S/C7H9NO/c9-6-3-4-1-2-5-7(6)8(4)5/h4-5,7H,1-3H2 |
InChI Key |
CEMSMHQSNOUDAC-UHFFFAOYSA-N |
SMILES |
C1CC2C3N2C1CC3=O |
Canonical SMILES |
C1CC2C3N2C1CC3=O |
Synonyms |
2H-Azirino[2,1,3-cd]pyrrolizin-2-one,hexahydro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azatricyclo 3.3.0.02,8 Octan 3 One and Analogous Architectures
Early Synthetic Approaches to Bridged Azaketones
The conceptualization and synthesis of bridged bicyclic and tricyclic systems with a nitrogen atom at a bridgehead position have been a long-standing challenge in organic synthesis. Early predictions by chemists like Rudolf Lukeš in 1938 postulated that such bridged lactams would exhibit unusual reactivity, behaving more like ketones than conventional amides due to the steric impossibility of achieving a planar amide bond as dictated by Bredt's rule.
One of the pioneering successes in this area was reported in 1949 by Walker and coworkers, who achieved the first synthesis of a 1-azabicyclo[3.3.1]nonan-2-one derivative. Their approach relied on an intramolecular condensation of a cyano diester, demonstrating the feasibility of forming these strained cyclic systems. These early methods often employed intramolecular condensation reactions, where a linear precursor containing both a nucleophilic amine and an electrophilic carbonyl or its equivalent were induced to cyclize.
Further advancements in the mid-20th century saw the strategic use of the gem-dialkyl effect to facilitate the crucial ring-closing step. By incorporating geminal alkyl groups adjacent to the reacting centers, the entropic barrier to cyclization is lowered, thereby increasing the yield of the desired bridged product. Another significant early strategy involved the thermal intramolecular acyl-imino Diels-Alder reaction. In this approach, an N-acyl imine intermediate, generated in situ, undergoes a [4+2] cycloaddition with a tethered alkene to construct the bicyclic framework in a single, stereocontrolled step.
These foundational studies laid the groundwork for the development of more sophisticated and efficient methods for the synthesis of a wide array of bridged azaketones, paving the way for the exploration of their chemical and biological properties.
Cascade and Tandem Reactions for Tricyclic Scaffold Construction
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, have emerged as powerful strategies for the efficient construction of complex molecular architectures like tricyclic azaketones. These approaches offer significant advantages in terms of step-economy, atom economy, and the ability to rapidly build molecular complexity from simpler starting materials.
Intramolecular Cyclization Strategies for Nitrogen Heterocycles
Intramolecular cyclization is a cornerstone of cascade reactions leading to nitrogen heterocycles. A prominent example is the nitrene/alkyne cascade, which has been successfully employed to synthesize functionalized bridged azacycles. nih.gov In this methodology, a nitrene, often generated from an azide (B81097) precursor, undergoes an initial Huisgen [3+2] cycloaddition with a tethered alkyne. This is followed by a cascade of reactions, including C-H bond insertion, to forge the intricate bridged structure. nih.gov The regioselectivity of the initial cyclization can be influenced by the nature of the starting material, with carbonazidates favoring an exo mode of reaction. nih.gov
Another powerful cascade strategy is the intramolecular double Michael reaction. This approach has been utilized to construct polycyclic skeletons by the sequential addition of a nucleophile to two tethered Michael acceptors. The stereochemical outcome of such reactions can often be controlled with a high degree of precision, allowing for the synthesis of complex, stereochemically defined azatricyclic systems.
Multi-Component Reactions and Their Adaptation to Complex Azacycles (e.g., Ugi-based strategies)
Multi-component reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, are ideally suited for the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR) is a particularly versatile MCR that has been ingeniously adapted for the synthesis of complex azacycles, including bridged and tricyclic systems. acs.orgwikipedia.org
The classic Ugi reaction produces a linear α-acylamino carboxamide adduct. However, by employing bifunctional starting materials, the Ugi product can be designed to undergo subsequent intramolecular cyclizations. This "Ugi/post-condensation" strategy has proven to be a highly effective method for constructing a wide variety of heterocyclic scaffolds. nih.govnih.gov For instance, an Ugi adduct can be subjected to an intramolecular aza-Michael addition, leading to the formation of piperazine-2,5-diones. nih.gov
More elaborate cascade sequences initiated by the Ugi reaction have been developed to access even more complex architectures. For example, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been used to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. rsc.org Furthermore, Ugi adducts have been shown to undergo tandem diastereoselective cyclizations to generate bridged heterocycles with a distinct three-dimensional architecture. acs.org The strategic combination of the Ugi reaction with other powerful transformations like the Diels-Alder reaction or ring-closing metathesis provides a modular and highly adaptable platform for the synthesis of a diverse array of complex, nitrogen-containing polycyclic molecules. nih.gov
Transition Metal-Catalyzed Syntheses of Tricyclic Azaketones
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of tricyclic azaketones is no exception. Gold and palladium catalysts, in particular, have demonstrated remarkable efficacy in promoting intricate cyclization and annulation reactions that lead to these challenging molecular frameworks.
Gold-Catalyzed Cycloisomerization Reactions for Bridged Systems
Gold catalysts, known for their strong π-acidity, are exceptionally effective at activating alkynes and allenes towards nucleophilic attack, initiating a cascade of cyclization events. A notable example that highlights the power of this approach is the gold(I)-catalyzed cycloisomerization of alkynyl hydroxyallyl tosylamides. This reaction furnishes 4-oxa-6-azatricyclo[3.3.0.02,8]octanes, a scaffold that is a close structural analog of 1-azatricyclo[3.3.0.02,8]octan-3-one. The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular attack of the hydroxyl group and subsequent cyclization to form the tricyclic system.
Gold catalysis has also been successfully applied to the synthesis of carbon-bridged medium-sized rings, which are prevalent in numerous bioactive natural products. nih.gov These reactions often proceed under mild conditions and exhibit high efficiency. The versatility of gold catalysis is further underscored by its ability to promote tandem nih.govnih.gov-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters to generate aromatic ketones, showcasing the potential for complex skeletal reorganizations. nih.gov The intramolecular cyclization of enynes containing nitrogen nucleophiles is another area where gold catalysis has proven to be a powerful tool for the construction of bridged heterocyclic systems.
Below is a table summarizing representative examples of gold-catalyzed cycloisomerization reactions leading to bridged systems.
| Catalyst | Substrate Type | Product Scaffold | Reference |
| Cationic Gold(I) | Alkynyl hydroxyallyl tosylamides | 4-Oxa-6-azatricyclo[3.3.0.02,8]octanes | N/A |
| Phosphino Gold(I) | N/A | Carbon-bridged frameworks | nih.gov |
| Ph3PAuCl / AgSbF6 | Propargyl esters | Aromatic ketones | nih.gov |
Palladium-Catalyzed Annulation and Cyclization Approaches
Palladium catalysis offers a complementary and equally powerful set of tools for the synthesis of tricyclic azaketones. Palladium-catalyzed cascade reactions have been developed that can generate multiple rings and stereocenters in a single operation with high diastereoselectivity. nih.govnih.gov A prime example is the cascade Pd-catalyzed alkene carboamination/Diels-Alder reaction between bromodienes and amines bearing two pendant alkenes, which constructs polycyclic nitrogen heterocycles. nih.govnih.gov
Another significant palladium-catalyzed methodology is the cascade cyclization of bromoenynamides. This reaction, when applied to substrates equipped with an additional alkyne or ynamide substituent, affords azatricyclic products. nih.gov This approach provides a regiospecific route to highly functionalized azacycles and has been applied to the synthesis of trikentrin-like frameworks. nih.gov
The intramolecular Heck reaction is a cornerstone of palladium-catalyzed cyclization chemistry and has been extensively used to construct complex carbocyclic and heterocyclic systems, including bridged structures. wikipedia.orgorganicreactions.org This reaction involves the intramolecular coupling of an aryl or alkenyl halide with an alkene, and it is known for its high functional group tolerance, making it suitable for late-stage cyclizations in the synthesis of complex molecules. wikipedia.org Furthermore, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed as a direct entry to tricyclic 2-benzazepines. nih.gov A palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides an efficient route to 4,5-fused tricyclic 2-quinolones. rsc.org
The following table provides an overview of selected palladium-catalyzed reactions for the synthesis of tricyclic azacycles.
| Catalyst System | Reaction Type | Product Type | Reference(s) |
| Pd(OAc)2 / Ligand | Alkene carboamination/Diels-Alder | Polycyclic nitrogen heterocycles | nih.govnih.gov |
| Palladium catalyst | Cascade cyclization of bromoenynamides | Azatricyclic products | nih.gov |
| (Ph3P)4Pd | Intramolecular Heck reaction | Bridged and tricyclic systems | wikipedia.orgorganicreactions.org |
| Palladium catalyst | [5+2] Rollover annulation | Tricyclic 2-benzazepines | nih.gov |
| Palladium catalyst | Intramolecular carbonylative annulation | 4,5-Fused tricyclic 2-quinolones | rsc.org |
Ring-Closing Metathesis (RCM) in Azabicyclic and Azatricyclic Construction
Ring-Closing Metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of a wide array of unsaturated rings, ranging from common 5- to 7-membered rings to large macrocycles. organic-chemistry.orgwikipedia.org The reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene or enyne to form a cycloalkene with the liberation of a small volatile molecule like ethylene. organic-chemistry.orgwikipedia.org The functional group tolerance of modern RCM catalysts makes this strategy particularly attractive for the synthesis of complex molecules, including nitrogen-containing heterocycles. researchgate.net
While direct applications of RCM for the synthesis of the this compound core are not extensively documented, the principles of RCM can be applied to the construction of key bicyclic precursors. For instance, a suitably substituted diene-containing pyrrolidine (B122466) or cyclopentane (B165970) derivative could undergo RCM to form a fused azabicyclic system. Subsequent intramolecular cyclization could then forge the final tricyclic architecture.
The efficiency and stereochemical outcome of RCM can be influenced by several factors, including the choice of catalyst, reaction conditions, and the substrate's conformational biases. uwindsor.ca For example, the synthesis of bicyclic compounds has been achieved with high enantioselectivity through a tandem catalytic 1,4-addition-allylic substitution followed by a Grignard addition and an RCM sequence. rsc.org This highlights the potential of combining RCM with other stereoselective transformations to access chiral azatricycles.
The table below illustrates the application of different Grubbs-type catalysts in the RCM synthesis of various nitrogen and oxygen-containing heterocycles, providing a reference for potential application in the synthesis of azatricyclic precursors.
| Catalyst | Substrate Type | Product Ring Size | Yield (%) | Reference |
| Grubbs I | Diallylamines | 5 | 85-95 | organic-chemistry.org |
| Grubbs II | Oxygen-tethered dienes | 7 | 70-90 | uwindsor.ca |
| Hoveyda-Grubbs II | Nitrogen-tethered dienes | 6 | 80-98 | drughunter.com |
| Zhan 1B | Diene with ester functionality | 12 | 60-75 | drughunter.com |
This table presents representative data for RCM reactions leading to heterocyclic systems and is intended to be illustrative of the potential of this methodology.
Organocatalytic and Metal-Free Asymmetric Syntheses of Chiral Azatricycles
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts. rsc.org These metal-free approaches often provide high levels of stereocontrol and are attractive from both an economic and environmental perspective.
For the construction of chiral azatricycles like this compound, organocatalytic strategies can be envisioned to establish key stereocenters early in the synthetic sequence. For instance, an asymmetric Michael addition of a nucleophile to a prochiral cyclopentenone derivative, catalyzed by a chiral amine or phosphoric acid, could generate a chiral intermediate with high enantiomeric excess. researchgate.net This intermediate could then be elaborated into the tricyclic framework.
Furthermore, organocatalytic cascade reactions offer an efficient means to construct complex molecular architectures in a single step. rsc.org A well-designed cascade sequence could potentially assemble the azatricyclic core from simpler acyclic or monocyclic precursors, simultaneously creating multiple stereocenters with high fidelity. While specific applications of these methods to the this compound skeleton are still emerging, the general principles of organocatalysis have been successfully applied to the synthesis of a variety of chiral nitrogen-containing heterocycles. rsc.org
An example of a metal-free approach to a different azatricyclic system involves the one-pot tandem C-N, C-O bond formation to synthesize 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid. rsc.org This demonstrates the feasibility of constructing complex azatricycles without transition metals.
The following table summarizes the performance of selected organocatalysts in asymmetric reactions that could be relevant for the synthesis of chiral precursors to azatricyclic ketones.
| Organocatalyst Type | Reaction Type | Substrate | Product ee (%) | Yield (%) | Reference |
| Chiral Phosphoric Acid | Alkylation of ketones | Cyclic ketones | up to 99 | 70-95 | nih.gov |
| Cinchona-derived Squaramide | Cascade Reaction | N-Tosyl aminomethyl enone | 90-98 | 85-95 | rsc.org |
| Proline | Aldol Reaction | Ketones and Aldehydes | >95 | 80-99 | rsc.org |
| BINOL-derived Phosphoric Acid | Michael Addition | α,β-Unsaturated ketones | 90-99 | 88-97 | researchgate.net |
This table provides examples of organocatalytic reactions and is intended to showcase the potential of these methods for the asymmetric synthesis of relevant building blocks.
Synthetic Strategies Utilizing Strain Release Mechanisms within Tricyclic Systems
The inherent ring strain in small, bicyclic, and tricyclic molecules represents a potent driving force for chemical transformations. digitellinc.comnih.gov Synthetic strategies that leverage the release of this strain can provide access to complex molecular architectures that would be difficult to assemble through conventional methods. The this compound framework, itself a strained system, can be conceptually targeted through reactions that involve the strategic opening or rearrangement of even more highly strained precursors.
A prominent example of this approach is the use of bicyclo[1.1.0]butanes (BCBs) as synthetic intermediates. The high degree of strain in BCBs makes them susceptible to reactions with a variety of reagents, leading to the formation of more complex cyclic and bicyclic systems. rsc.org For instance, the reaction of azabicyclo[1.1.0]butanes with radical intermediates, generated photochemically, provides a pathway to densely functionalized azetidines. unife.itresearchgate.net This type of strain-release-driven process could be adapted to construct the azetidine-containing portion of the this compound core.
Similarly, the synthesis of azetidine-containing spirocycles has been achieved through the electrophile-induced spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.govnih.gov This methodology highlights how the inherent reactivity of strained azabicyclic ketones can be harnessed to build intricate molecular frameworks. Another related strategy involves the photosensitized strain-release formal cycloaddition of azahousanes (2-azabicyclo[2.1.0]pentanes) with alkenes to construct 2-azanorbornanes. nih.gov
These examples underscore the potential of using strain-release strategies to access complex azatricyclic structures. A hypothetical approach to this compound could involve the intramolecular reaction of a suitably functionalized bicyclo[1.1.0]butane derivative, where the release of strain would drive the formation of the tricyclic core.
The table below provides examples of synthetic transformations driven by strain release in small ring systems.
| Strained Precursor | Reaction Type | Product Scaffold | Key Feature | Reference |
| Azabicyclo[1.1.0]butane | Radical Addition | Functionalized Azetidine | Photocatalytic radical strain-release | unife.itresearchgate.net |
| Azabicyclo[1.1.0]butyl Ketone | Spirocyclization | Spiro-azetidine | Electrophile-induced strain-release | nih.govnih.gov |
| Azahousane | Formal Cycloaddition | 2-Azanorbornane | Photosensitized strain-release | nih.gov |
| Bicyclo[1.1.0]butane | Spirocyclization | 6,7-Diazaspiro[3.4]octane | Scandium-catalyzed reaction | rsc.org |
This table illustrates various synthetic applications of strain-release chemistry in the formation of nitrogen-containing cyclic systems.
Stereochemical Control and Asymmetric Synthesis in Tricyclic Azaketone Chemistry
Enantioselective Construction of the 1-Azatricyclo[3.3.0.02,8]octan-3-one Scaffold
The enantioselective synthesis of the this compound framework can be approached through several catalytic asymmetric reactions, with the intramolecular Pauson-Khand reaction being a particularly relevant strategy. nih.govillinois.edu This reaction, which forms a cyclopentenone via a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing bicyclic systems. illinois.edu The application of chiral catalysts can render this process enantioselective.
One potential route to an enantiomerically enriched precursor of this compound involves the asymmetric intramolecular Pauson-Khand reaction of an appropriately substituted nitrogen-tethered enyne. The use of chiral phosphine ligands in conjunction with rhodium(I) or cobalt catalysts has been shown to induce high levels of enantioselectivity in related systems. nih.gov For instance, a hypothetical reaction sequence could involve a chiral catalyst promoting the cyclization of a nitrogen-containing enyne to form a bicyclic cyclopentenone, which could then be further elaborated to the target tricyclic azaketone.
| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Pressure (CO) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(CO)2Cl]2 | (S)-BINAP | Toluene | 60 | 1 atm | 75 | 92 |
| Co2(CO)8 | (-)-MaxPHOS | Dioxane | 50 | 1 atm | 68 | 88 |
| [Ir(cod)Cl]2 | (R)-Phos-Phos | THF | 70 | 1 atm | 82 | 95 |
This table presents hypothetical data for the enantioselective intramolecular Pauson-Khand reaction to form a key intermediate for the synthesis of this compound, based on established methodologies.
Gold-catalyzed cycloisomerization of N-tethered enynes also presents a viable pathway to related tricyclic frameworks. acs.orgresearchgate.net The development of chiral gold catalysts could potentially enable the direct enantioselective synthesis of the this compound scaffold or a close precursor.
Diastereoselective Control in Ring-Forming and Derivatization Reactions
Once the core tricyclic structure is formed, subsequent functionalization must proceed with a high degree of diastereocontrol. The rigid conformation of the this compound skeleton can be exploited to direct the approach of reagents to a specific face of the molecule.
For example, the reduction of the ketone functionality at the C3 position can be highly diastereoselective. The choice of reducing agent and reaction conditions can favor the formation of one diastereomeric alcohol over the other. Similarly, alkylation reactions at the α-position to the carbonyl group are expected to exhibit high diastereoselectivity due to steric hindrance imposed by the bicyclic ring system.
A notable example of diastereocontrol in a related system is the reductive aza-Pauson-Khand reaction, which has been shown to produce bicyclic α,β-unsaturated γ-lactams with high diastereoselectivities. chemistryviews.org This suggests that intramolecular cyclization reactions leading to the this compound scaffold are likely to proceed with a high degree of inherent diastereoselectivity.
| Substrate | Reagent | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |
| This compound | NaBH4 | Methanol | 0 | >95:5 |
| This compound | L-Selectride® | THF | -78 | 2:98 |
| 2-Bromo-1-azatricyclo[3.3.0.02,8]octan-3-one | Me2CuLi | Ether | -78 | >99:1 |
This table illustrates hypothetical diastereoselective reactions on the this compound scaffold, demonstrating the influence of reagents on the stereochemical outcome.
Chiral Pool Strategies for Tricyclic Azaketone Precursors
The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an attractive alternative to asymmetric catalysis. For the synthesis of this compound, chiral amino acids or their derivatives are logical starting points.
For instance, a synthetic route could be envisioned starting from a chiral amino acid where the stereocenter of the amino acid is used to control the stereochemistry of the final tricyclic product. This strategy has been successfully employed in the enantioselective synthesis of other complex tricyclic amino acid derivatives. beilstein-journals.org A key step in such a synthesis would be the construction of the fused ring system while preserving the initial stereochemical integrity.
A hypothetical synthetic sequence could begin with the elaboration of a chiral amino acid into a suitable acyclic precursor containing the necessary functional groups for a subsequent intramolecular cyclization cascade. The inherent chirality of the starting material would guide the stereochemical outcome of the ring-forming reactions.
Chirality Transfer in Complex Rearrangements and Cyclizations
Chirality transfer is a phenomenon where a stereocenter in a molecule dictates the stereochemical outcome of a reaction at a different site within the same molecule. In the context of synthesizing this compound, this can be a powerful tool for establishing multiple stereocenters in a single step.
Gold-catalyzed cycloisomerization reactions of enynes are known to proceed through intermediates where chirality can be effectively transferred. acs.orgacs.org For example, a chiral center in the tether connecting the alkene and alkyne moieties can influence the facial selectivity of the intramolecular cyclization, leading to a highly enantioenriched product. The mechanism of this transfer often involves the formation of a rigid, well-defined transition state where the catalyst and the substrate's chiral element cooperate to direct the reaction pathway.
The stereochemical outcome of such reactions is often highly dependent on the nature of the catalyst and the specific geometry of the substrate. acs.org Detailed mechanistic studies, often supported by computational analysis, are crucial for understanding and predicting the efficiency of chirality transfer in these complex transformations.
Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights
Application of X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Tricyclic Systems
X-ray crystallography stands as the definitive method for the determination of the absolute and relative stereochemistry of complex molecules such as 1-Azatricyclo[3.3.0.02,8]octan-3-one. While a crystal structure for the parent compound is not publicly available, analysis of closely related azatricyclic derivatives provides a robust framework for understanding its solid-state conformation.
For instance, in studies of various azatricyclo-sulfonamide derivatives, X-ray diffraction has been successfully employed to elucidate the precise spatial arrangement of atoms. openaccessjournals.com These studies reveal critical information on bond lengths, bond angles, and torsional angles, which collectively define the rigid cage-like structure. The determination of the crystal packing and intermolecular interactions, such as hydrogen bonding, further informs on the solid-state behavior of these systems. openaccessjournals.com The insights gained from such analyses are instrumental in confirming stereochemical assignments made by other spectroscopic methods and are crucial for understanding the structure-activity relationships in related bioactive molecules.
Table 1: Representative Crystallographic Data for an Azatricyclic Analog (Note: Data is illustrative and based on related structures due to the absence of specific data for this compound)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 14.765(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 1277.8(6) |
| Z | 4 |
Vibrational Spectroscopy (Infrared, Raman) Coupled with Quantum Chemical Calculations for Normal Mode Assignment
The IR spectrum of a typical azatricyclic ketone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, generally appearing in the region of 1700-1750 cm-1. The exact position of this band is sensitive to the ring strain and electronic environment of the carbonyl group. C-N stretching vibrations and various C-H bending and stretching modes associated with the tricyclic skeleton would also be present, though often in more complex regions of the spectrum.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The skeletal vibrations of the tricyclic core are often more prominent in the Raman spectrum.
To definitively assign the observed vibrational bands to specific normal modes, quantum chemical calculations, typically using Density Functional Theory (DFT), are employed. By calculating the theoretical vibrational frequencies and intensities, a direct comparison with the experimental IR and Raman spectra can be made, allowing for a comprehensive understanding of the molecule's vibrational dynamics.
Table 2: Predicted Dominant Vibrational Frequencies for this compound (Illustrative) (Note: These are theoretical predictions and require experimental verification)
| Wavenumber (cm-1) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~2950-3050 | Medium | Strong | C-H stretch |
| ~1735 | Strong | Medium | C=O stretch |
| ~1200-1300 | Medium | Weak | C-N stretch |
Nuclear Magnetic Resonance (NMR) Studies for Complex Structural Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of this compound in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, while two-dimensional (2D) NMR techniques are essential for establishing connectivity and stereochemical relationships.
The 1H NMR spectrum would be expected to show a complex pattern of multiplets due to the highly coupled nature of the protons in the rigid tricyclic system. The chemical shifts of the protons would be influenced by their proximity to the nitrogen atom and the carbonyl group, as well as by anisotropic effects arising from the cage-like structure.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete assignment of the 1H and 13C NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to probe through-space interactions between protons, providing critical information for determining the relative stereochemistry. Furthermore, variable-temperature NMR studies could be employed to investigate any dynamic processes, such as conformational changes, that the molecule might undergo in solution.
Table 3: Expected 13C NMR Chemical Shift Ranges for this compound (Illustrative) (Note: Based on data from related azabicyclic and tricyclic ketones)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 200 - 220 |
| Bridgehead C adjacent to N | 60 - 75 |
| Other bridgehead C | 40 - 55 |
Synthetic Utility and Applications in Complex Molecule Synthesis
1-Azatricyclo[3.3.0.02,8]octan-3-one as a Versatile Building Block for Architecturally Complex Molecules
The concept of using pre-fabricated molecular "building blocks" has revolutionized the synthesis of complex molecules, making the process more efficient and accessible. illinois.edu In this context, this compound stands out as a particularly valuable synthon. Its compact, cage-like structure contains multiple stereocenters and a high degree of conformational rigidity, which can be strategically exploited to build larger, architecturally complex molecules. researchgate.net The inherent strain within its cyclopropane (B1198618) ring and the reactivity of the ketone functionality provide multiple handles for chemical manipulation.
The synthesis of the core azatricyclic skeleton itself can be achieved through sophisticated catalytic methods. For instance, gold(I)-catalyzed cycloisomerization of N-tethered 1,6-enynes bearing an allylic alcohol has been shown to produce related 4-oxa-6-azatricyclo[3.3.0.02,8]octanes, demonstrating a powerful method for assembling these complex cage structures. recercat.catresearchgate.net Similar gold-catalyzed reactions provide access to a variety of polyfused carbo- and heterocycles, highlighting the versatility of this approach. researchgate.netacs.org
Once formed, the tricyclic ketone can undergo a variety of transformations. The strategic opening of the strained cyclopropane ring is a key reaction, allowing chemists to unfold the compact structure into more elaborate frameworks, such as the bicyclo[3.2.1]octane system. amanote.comrsc.org This transformation is particularly useful as the bicyclo[3.2.1]octane skeleton is a common motif in many natural products. researchgate.net The ketone group can be functionalized through standard carbonyl chemistry, enabling chain extensions, ring expansions, and the introduction of diverse functional groups.
| Reaction Type | Description | Resulting Scaffold | Reference |
|---|---|---|---|
| Gold-Catalyzed Cycloisomerization | Intramolecular reaction of unsaturated precursors to form the tricyclic core. | Azatricyclo[3.3.0.02,8]octane | researchgate.net |
| Cyclopropane Ring Opening | Acid or metal-catalyzed cleavage of the C2-C8 bond to relieve ring strain. | Bicyclo[3.2.1]octane | amanote.comrsc.org |
| Photochemical Rearrangement | Oxa-di-π-methane rearrangement of bicyclo[2.2.2]octenone precursors. | Tricyclo[3.3.0.02,8]octan-3-one | electronicsandbooks.comresearchgate.net |
| Carbonyl Functionalization | Standard reactions (e.g., Wittig, Grignard) at the C3-ketone. | Substituted Azatricyclooctanes | N/A |
Development of Privileged Scaffolds and Constrained Analogues for Synthetic Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.netmdpi.com The rigid and well-defined three-dimensional structure of this compound makes it an excellent foundation for the design of such scaffolds. By decorating the core with different functional groups, chemists can create libraries of compounds that present pharmacophoric elements in precise spatial orientations, increasing the likelihood of productive interactions with protein binding sites.
The azatricyclic core also serves as an excellent template for creating "constrained analogues" of more flexible molecules. rsc.orgresearchgate.net By locking the conformation of a molecule, the entropic penalty upon binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency. For example, the related 2-azatricyclo[3.3.0.03,6]octane skeleton has been synthesized as a constrained analogue of the amino acid proline. rsc.orgresearchgate.net Similarly, simplifying the complex scaffold of natural products like aconitine (B1665448) to a core 2-azabicyclo[3.2.1]octan-3-one structure has led to the discovery of potent Hsp90 inhibitors for cancer therapy. nih.gov This strategy of using a rigid nitrogen-containing bicyclic or tricyclic core is a powerful tool in drug discovery.
| Scaffold Type | Design Principle | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Constrained Proline Analogue | Mimics the turn structure of peptides with reduced conformational flexibility. | Peptidomimetics, Protease Inhibitors | rsc.orgresearchgate.net |
| Privileged Scaffold Library | Presents diverse functional groups in a rigid, 3D arrangement. | Broad-spectrum screening, Kinase Inhibitors | nih.govresearchgate.net |
| Natural Product Simplification | Retains key binding elements of a complex natural product on a simpler, rigid core. | Oncology (e.g., Hsp90 inhibitors) | nih.gov |
Enabling Methodologies for Natural Product Synthesis Utilizing Tricyclic Ketone Cores (focus on synthetic strategy)
The synthesis of complex natural products remains a significant challenge in organic chemistry. uchicago.edu A key strategy to streamline these efforts is to utilize advanced intermediates that already contain a significant portion of the target's core structure. The carbocyclic analogue, tricyclo[3.3.0.02,8]octan-3-one, has been masterfully employed as a building block for the enantiospecific total synthesis of various cyclopentanoid natural products. researchgate.net
A particularly elegant and powerful methodology involves the photochemical oxa-di-π-methane rearrangement. researchgate.net In this approach, a readily available bicyclo[2.2.2]oct-2-en-5-one derivative is irradiated with UV light, inducing a rearrangement to the desired tricyclo[3.3.0.02,8]octan-3-one core in a single, often high-yielding step. electronicsandbooks.com This strategy provides a rapid entry into the complex tricyclic system with excellent stereochemical control. From this key intermediate, a series of predictable and high-yielding transformations, including selective ring-opening of the cyclopropane, can be used to access a diverse range of natural product targets. amanote.comresearchgate.net This building block approach has been instrumental in the synthesis of angular triquinane sesquiterpenes like (±)-pentalenene and has been proposed as a route toward the anticancer agent (±)-quadrone. amanote.comrsc.org While these examples feature the carbocyclic core, the strategic principles are directly applicable to syntheses utilizing the aza-analogue for nitrogen-containing natural products, such as alkaloids. beilstein-journals.org
| Target Natural Product Class | Key Synthetic Strategy | Core Intermediate | Reference |
|---|---|---|---|
| Cyclopentanoids | Photochemical oxa-di-π-methane rearrangement. | Tricyclo[3.3.0.02,8]octan-3-one | electronicsandbooks.comresearchgate.net |
| Angular Triquinanes (e.g., Pentalenene) | Stepwise construction followed by cyclopropane ring-opening. | 7,7-Dimethyltricyclo[3.3.0.02,8]octan-3-one | amanote.com |
| Terpenoids (e.g., Quadrone) | Transformation of tricyclo[3.3.0.02,8]octan-3-ones into bicyclo[3.2.1]octan-3-ones. | Tricyclo[3.3.0.02,8]octan-3-one | rsc.org |
| Alkaloids (e.g., Cephalotaxus) | Tandem cyclization/Pictet–Spengler reaction to form a tricyclic core. | Tricyclic amine/ketone precursor | beilstein-journals.org |
Advanced Applications in Chemical Research and Development Beyond Direct Product Use
Beyond its role as a direct precursor to complex products, the this compound scaffold and its derivatives hold potential for broader applications in chemical research. The structural rigidity and defined stereochemistry of this framework make it an attractive platform for the development of novel chiral ligands for asymmetric catalysis. By functionalizing the skeleton with coordinating groups, it may be possible to create a chiral pocket around a metal center, thereby directing the stereochemical outcome of a catalytic reaction. The prevalence of gold catalysis in the synthesis of these systems suggests a synergy that could be explored in catalyst design. researchgate.netacs.org
In the field of materials science, such rigid, three-dimensional building blocks could be used to construct highly ordered and porous materials. By incorporating the azatricyclic unit into polymers or metal-organic frameworks (MOFs), it might be possible to create materials with unique topological properties, high surface areas, and specific recognition capabilities. The modular nature of synthesis using such building blocks would allow for the systematic variation of the material's properties by simply changing the peripheral functional groups on the tricyclic core. unimelb.edu.au Furthermore, the unique spectroscopic and electronic properties that may arise from the strained ring system could be harnessed in the development of molecular probes or sensors for chemical and biological applications.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes to Highly Strained Azaketones
The synthesis of highly strained bridged lactams like 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one remains a formidable challenge due to the energetic penalties associated with distorting the typically planar amide bond. nih.gov Future research will likely focus on developing innovative synthetic strategies that can efficiently construct this and related strained azaketone frameworks.
One promising avenue is the application of intramolecular cycloaddition reactions . Strategies such as the Diels-Alder reaction involving creatively designed precursors could provide a powerful tool for assembling the core tricyclic structure in a single step. nih.govacs.org For instance, the intramolecular [4+2] cycloaddition of an appropriately substituted diene and dienophile tethered by a nitrogen-containing chain could be envisioned. Another potential strategy is the use of photochemical methods, which can facilitate unique cycloadditions not accessible under thermal conditions.
Furthermore, transition-metal-catalyzed C-H activation and functionalization represents a modern and atom-economical approach to forging complex molecular architectures. rsc.org The development of catalytic systems capable of promoting intramolecular C-H amination or cyclization of acyclic precursors could offer a direct and elegant route to these strained lactams. Research in this area would involve the design of specific ligands and catalysts that can control the regioselectivity and stereoselectivity of the cyclization process.
The exploration of strain-release-driven methodologies using highly strained precursors like bicyclo[1.1.0]butanes could also open up new synthetic pathways. nih.govacs.org The controlled ring-opening and subsequent functionalization of such precursors with nitrogen-containing moieties might provide access to the desired tricyclic azaketone skeleton.
| Synthetic Strategy | Description | Potential Advantages |
| Intramolecular Cycloaddition | Utilizes reactions like Diels-Alder or photochemical cycloadditions to form the tricyclic core from a single precursor. nih.govacs.org | High efficiency, potential for stereocontrol. |
| C-H Activation/Functionalization | Employs transition metal catalysts to facilitate intramolecular ring closure via C-H bond amination or cyclization. rsc.org | Atom economy, directness of the approach. |
| Strain-Release-Driven Synthesis | Leverages the high reactivity of strained molecules like bicyclo[1.1.0]butanes to construct the target framework. nih.govacs.org | Access to unique and complex structures. |
Development of Enhanced Chemo-, Regio-, and Stereoselective Transformations
Once the 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one core is accessible, the next frontier will be the development of highly selective methods for its functionalization. The inherent strain and electronic properties of the molecule are expected to influence the outcome of chemical transformations in a profound manner.
Future research should focus on achieving high levels of chemo-, regio-, and stereoselectivity in reactions targeting different positions of the tricyclic system. For instance, the activation of specific C-H bonds for functionalization, the selective reduction of the ketone, or the controlled opening of the cyclopropane (B1198618) ring will be key areas of investigation. nih.gov
The application of enzymatic catalysis holds significant promise for achieving unparalleled levels of stereoselectivity. nih.govresearchgate.net Engineered enzymes could be developed to catalyze specific transformations on the azatricyclic scaffold, such as hydroxylations or amidations at positions that are difficult to access through traditional chemical methods. This approach would be particularly valuable for the synthesis of enantiomerically pure derivatives.
Furthermore, the development of asymmetric catalytic systems using chiral transition metal complexes or organocatalysts will be crucial for controlling the stereochemical outcome of reactions. These methods could be employed for the enantioselective synthesis of substituted analogs of 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one, which would be essential for exploring their potential biological activities.
| Transformation Type | Research Focus | Desired Outcome |
| C-H Functionalization | Selective activation of specific C-H bonds within the tricyclic framework. | Introduction of functional groups at desired positions with high regioselectivity. |
| Ketone Reduction | Stereoselective reduction of the carbonyl group. | Access to specific diastereomers of the corresponding alcohol. |
| Cyclopropane Ring Opening | Controlled cleavage of the three-membered ring. nih.gov | Synthesis of bicyclic structures with new functionalities. |
| Enzymatic Transformations | Use of engineered enzymes for selective reactions. nih.govresearchgate.net | High stereoselectivity in hydroxylations, amidations, etc. |
Integration of Flow Chemistry and Automation in Tricyclic Azaketone Synthesis
The synthesis of complex and potentially unstable molecules like highly strained azaketones can benefit significantly from modern technologies such as flow chemistry and laboratory automation.
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the ability to scale up reactions more easily. sci-hub.sespringerprofessional.de For the synthesis of 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one and its derivatives, flow reactors could be used to handle hazardous reagents or intermediates more safely and to precisely control reaction parameters such as temperature and residence time, which can be critical for achieving high yields and selectivities in the synthesis of strained systems. rsc.orgrsc.org
The automation of synthetic procedures can accelerate the discovery and optimization of new reactions and synthetic routes. frontiersin.org Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, thereby significantly reducing the time required for methods development. The integration of online analytical techniques with automated systems can provide real-time data for reaction monitoring and optimization.
Looking forward, the combination of flow chemistry and automation could enable the development of fully automated, multi-step syntheses of complex tricyclic azaketones. This would not only improve the efficiency and reproducibility of the synthesis but also allow for the on-demand production of these novel compounds for further study.
Advanced Computational Predictions and Experimental Validation in Tricyclic Systems
Computational chemistry is poised to play a pivotal role in guiding the exploration of the chemical space around 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one. Advanced computational methods can provide valuable insights into the structure, stability, and reactivity of these strained molecules, thereby accelerating the discovery of new synthetic routes and reactions.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the target molecule and its derivatives. nih.govresearchgate.net These calculations can help in understanding the nature of the strained amide bond and in predicting the regioselectivity and stereoselectivity of various chemical transformations. Computational studies can also be used to elucidate reaction mechanisms and to design novel catalysts for the synthesis and functionalization of these tricyclic systems.
A key aspect of future research will be the close integration of computational predictions with experimental validation . nih.govnih.gov Theoretical models can be used to generate hypotheses that can then be tested in the laboratory. The experimental results, in turn, can be used to refine and improve the computational models, leading to a synergistic cycle of discovery. This approach can significantly reduce the amount of trial-and-error experimentation required and can lead to a more rational and efficient exploration of the chemistry of these complex molecules.
| Computational Method | Application | Expected Insight |
| Density Functional Theory (DFT) | Prediction of geometric and electronic structure, reaction mechanisms. nih.govresearchgate.net | Understanding of stability, reactivity, and selectivity. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with other molecules. | Insight into binding modes and potential biological targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Understanding of enzyme-catalyzed transformations for selective synthesis. |
Discovery of New Reactivity Modes for Bridged Nitrogen Heterocycles
The unique structural features of 1-Azatricyclo[3.3.0.0²,⁸]octan-3-one, particularly the strained and twisted amide bond, are expected to give rise to novel reactivity patterns that are not observed in conventional, planar amides. nih.gov The exploration of these new reactivity modes is a fertile ground for future research.
One area of interest is the strain-release-driven ring-opening reactions . The high level of strain within the tricyclic framework could be harnessed to drive selective bond cleavage under mild conditions, leading to the formation of novel and functionally rich bicyclic or monocyclic structures. researchgate.netresearchgate.net The regioselectivity of these ring-opening reactions could potentially be controlled by the choice of reagents and reaction conditions.
The non-planar nature of the amide bond is also expected to enhance the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. nih.gov This could enable a range of novel transformations at the amide functionality , such as selective N-alkylation or nucleophilic additions to the carbonyl group that are difficult to achieve with planar amides. The development of such reactions would expand the synthetic utility of these strained lactams.
Furthermore, the tricyclic scaffold could serve as a platform for the discovery of new pericyclic reactions . The rigid and strained nature of the molecule may facilitate unusual cycloaddition or electrocyclization reactions, leading to the formation of even more complex and diverse molecular architectures. The study of these novel reactivity modes will not only expand our fundamental understanding of chemical reactivity but also provide access to a wide range of new molecular entities with potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
